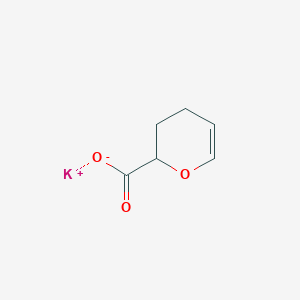

potassium 3,4-dihydro-2H-pyran-2-carboxylate

Description

Properties

IUPAC Name |

potassium;3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3.K/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPAEOLSRHJWKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-54-0 | |

| Record name | potassium 3,4-dihydro-2H-pyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate typically involves the reaction of 3,4-dihydro-2H-pyran-2-carboxylic acid with a potassium base, such as potassium hydroxide (KOH). The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted pyran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized carboxylates, reduced alcohols, and various substituted pyran derivatives .

Scientific Research Applications

Organic Synthesis

Potassium 3,4-dihydro-2H-pyran-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds due to its reactivity and ability to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for development as an antimicrobial agent.

- Anti-inflammatory Effects : Evidence points towards its ability to reduce inflammation, although detailed mechanisms remain to be fully elucidated.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting that this compound may also possess these properties.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Drug Development : It can act as a building block for synthesizing pharmaceutical compounds. Its interactions with biomolecules are under study to explore possible therapeutic roles.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and polymers due to its solubility and reactivity in aqueous media.

Comparative Data Table

| Compound | Activity | IC₅₀ (µM) | Target |

|---|---|---|---|

| This compound | Antioxidant | Not specified | DPPH Scavenging |

| Pyran derivative (e.g., 4g) | Antibacterial | <75 | Gram-positive bacteria |

| Pyran derivative (e.g., 4d) | Cytotoxic | 75.1 | HCT-116 colorectal cancer cells |

| Pyran derivative (e.g., 4j) | Antioxidant | <0.072 | DPPH Scavenging |

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyran derivatives found that this compound exhibited significant activity against specific bacterial strains, suggesting its potential application in developing new antibiotics.

Anti-inflammatory Research

Research focused on the anti-inflammatory effects of this compound revealed that it could modulate inflammatory pathways by interacting with adenosine receptors. This suggests possible therapeutic applications in treating inflammatory diseases.

Antioxidant and Cytotoxic Effects

In vitro studies on related pyran derivatives indicated that they could inhibit the proliferation of cancer cells significantly. The most effective compounds had IC₅₀ values lower than those of standard chemotherapeutics, highlighting the potential for developing new anticancer agents based on this chemical framework.

Mechanism of Action

The mechanism of action of potassium 3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Sodium 3,4-Dihydro-2H-Pyran-2-Carboxylate

Structural Similarities and Differences :

- Molecular Formula : C₆H₇NaO₃ (vs. C₆H₇KO₃ for the potassium salt).

Methyl 2-Methyl-3,4-Dihydro-2H-Pyran-2-Carboxylate

Structural Features :

Physical Properties :

3,4-Dihydro-2H-Pyran-2-Carbaldehyde

Structural Features :

Reactivity :

Ethyl 3,4-Dihydro-2H-Pyran-2-Carboxylate

Structural Features :

- Molecular Formula : C₈H₁₂O₃ (molecular weight: 156.18 g/mol).

- Functional Group: Ethyl ester (-COOCH₂CH₃) .

Comparative Data Table

Research Findings and Trends

- Cation Influence : Potassium salts generally exhibit higher solubility in protic solvents compared to sodium salts, making them preferable in aqueous-phase reactions .

- Functional Group Reactivity : Carboxylate derivatives (e.g., potassium salt) are pivotal in stabilizing anionic intermediates, while esters and aldehydes enable covalent bond-forming reactions .

- Pharmaceutical Relevance : Methyl and ethyl esters are prominent in drug synthesis, whereas the potassium salt’s role is more foundational in scaffold design .

Biological Activity

Potassium 3,4-dihydro-2H-pyran-2-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

- Chemical Formula : C₆H₇KO₃

- Molecular Weight : 166.22 g/mol

- CAS Number : 1432678-54-0

This compound is characterized by a six-membered heterocyclic ring, which contributes to its diverse biological activities.

The biological activity of this compound is thought to arise from its interactions with various biomolecules, potentially influencing several biochemical pathways. Although specific mechanisms remain largely unexplored, the compound may exhibit the following effects:

- Antimicrobial Activity : Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : There are indications that this compound may reduce inflammation, although detailed mechanisms are not yet fully elucidated .

- Antioxidant Properties : Similar compounds in the pyran family have demonstrated antioxidant capabilities, which may extend to this compound .

Antimicrobial Properties

A study evaluating various pyran derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4g | Staphylococcus aureus | 15 |

| 4j | Streptococcus pneumoniae | 18 |

These results suggest that this compound may share similar antimicrobial properties .

Anti-Cancer Activity

In vitro studies on related pyran derivatives demonstrated cytotoxic effects against HCT-116 colorectal cancer cells. The derivatives inhibited cell proliferation and induced apoptosis via caspase activation. This raises the possibility that this compound could also exhibit anti-cancer properties:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4d | 75.1 | CDK2 inhibition |

| 4k | 85.88 | Apoptosis induction via caspases |

These findings highlight the potential therapeutic applications of this compound in cancer treatment .

Antioxidant Activity

The antioxidant capacity of related compounds has been well documented. For instance, a study indicated that certain pyran derivatives effectively scavenged free radicals and reduced oxidative stress markers:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4g | 92 |

| 4j | 95 |

This suggests that this compound might also possess significant antioxidant properties .

Conclusion and Future Directions

While initial studies indicate that this compound has promising biological activities—including antimicrobial, anti-inflammatory, and potential anti-cancer effects—more research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic analyses.

- In vivo studies to evaluate efficacy and safety.

- Exploration of structure-activity relationships to optimize its bioactivity.

Q & A

Q. What are the standard synthetic routes for potassium 3,4-dihydro-2H-pyran-2-carboxylate?

this compound can be synthesized via multi-step reactions. For example, sodium 3,4-dihydro-2H-pyran-2-carboxylate undergoes a seven-step sequence involving cyclization and carboxylation to form bicyclic oxalactams, with potassium salts introduced through ion exchange or carboxylate salt formation . Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction conditions such as temperature and stoichiometry.

Q. Which spectroscopic methods are used to characterize this compound?

Characterization relies on mass spectrometry (e.g., molecular ion peak at m/z 84.12), nuclear magnetic resonance (NMR) for structural elucidation, and comparison with standardized InChIKey identifiers (e.g., BUDQDWGNQVEFAC-UHFFFAOYSA-N for 3,4-dihydro-2H-pyran derivatives) . X-ray crystallography may confirm stereochemistry in complex derivatives .

Q. What safety protocols are critical when handling this compound?

Safety measures include using PPE (gloves, goggles), avoiding inhalation of vapors, and working in well-ventilated areas. Contaminated clothing must be removed immediately, and spills should be neutralized with approved solvents. Disposal follows hazardous waste regulations, with incineration recommended .

Q. How are common impurities detected and removed during synthesis?

Impurities (e.g., unreacted dihydropyran or carboxylation byproducts) are identified via thin-layer chromatography (TLC) and gas chromatography (GC). Purification involves recrystallization or column chromatography using ethyl acetate/hexane gradients. Purity ≥98% is achievable with rigorous washing steps .

Advanced Research Questions

Q. How do Brønsted acids mediate α-alkenylation of 3,4-dihydro-2H-pyrans using potassium carboxylate derivatives?

Brønsted acids (e.g., triflic acid) activate the α-position of dihydropyrans, enabling regioselective alkenylation with potassium alkenyltrifluoroborates. Optimization includes:

Q. What factors resolve contradictions in reaction yields during substituted dihydropyran synthesis?

Yield discrepancies arise from steric hindrance, solvent polarity, and catalyst loading. For example, bulky substituents reduce ring-opening efficiency in polymerization reactions. Systematic optimization involves:

Q. How does the potassium counterion influence reactivity in carboxylate salts compared to sodium?

Potassium salts exhibit higher solubility in polar aprotic solvents (e.g., DMF), enhancing nucleophilicity in ring-opening polymerizations. Sodium derivatives may form tighter ion pairs, slowing reaction kinetics. Comparative studies using <sup>13</sup>C NMR reveal distinct coordination environments affecting polymerization rates .

Q. What steric and electronic factors govern regioselectivity in ring-opening reactions?

Steric effects dominate: bulky substituents at the 2-position hinder nucleophilic attack at the α-carbon. Electronic effects (e.g., electron-withdrawing groups) stabilize transition states during anionic polymerization. Computational modeling (DFT) predicts regioselectivity trends, validated by <sup>13</sup>C NMR kinetic studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.